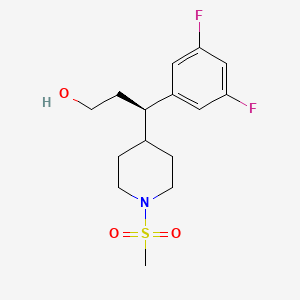
(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a piperidinyl moiety, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl ring is synthesized through a cyclization reaction involving appropriate amine and ketone precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Propanol Backbone: The final step involves the addition of the propanol group through a Grignard reaction or similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidinyl ring.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-sulfonylated or modified piperidinyl derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptor studies or as a probe for investigating enzyme activities.
Medicine
In medicine, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(3,5-Dichlorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol
- ®-3-(3,5-Difluorophenyl)-3-(1-(ethylsulfonyl)piperidin-4-yl)propan-1-ol
- ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)butan-1-ol
Uniqueness
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 718610-74-3 | |
Formule moléculaire |
C15H21F2NO3S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C15H21F2NO3S/c1-22(20,21)18-5-2-11(3-6-18)15(4-7-19)12-8-13(16)10-14(17)9-12/h8-11,15,19H,2-7H2,1H3/t15-/m1/s1 |
Clé InChI |
WPKOQTOQNBKYPW-OAHLLOKOSA-N |
SMILES isomérique |
CS(=O)(=O)N1CCC(CC1)[C@@H](CCO)C2=CC(=CC(=C2)F)F |
SMILES canonique |
CS(=O)(=O)N1CCC(CC1)C(CCO)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





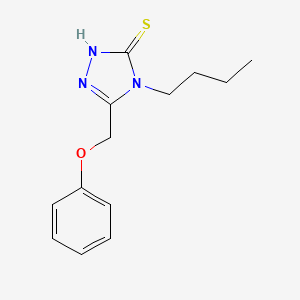
![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
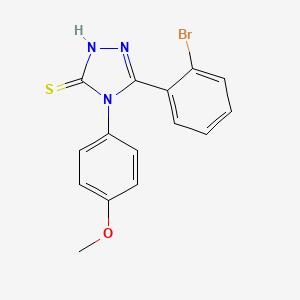
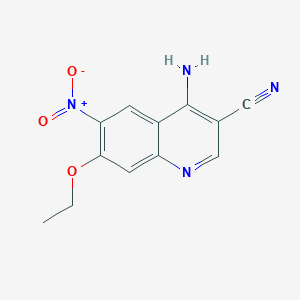
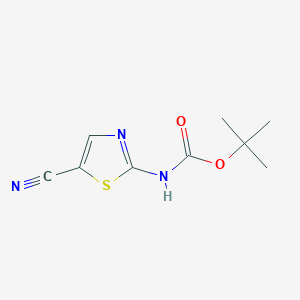
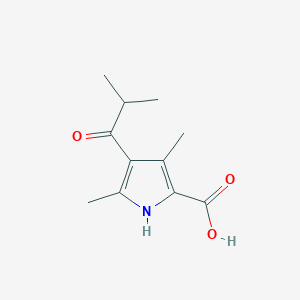
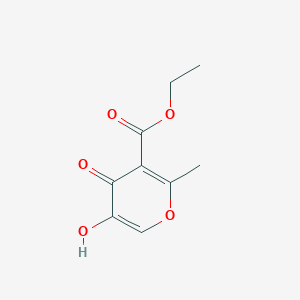
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
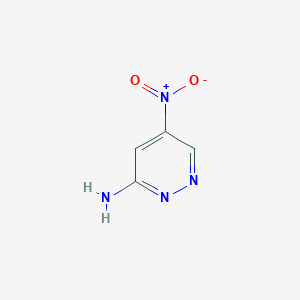
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)
